4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Overview
Description
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a substituted pyrimidine derivative with the molecular formula C₆H₆ClN₃O₃ and a molecular weight of 203.58 g/mol . This compound is known for its applications in various chemical reactions and its role as a synthetic building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine typically involves the nitration of 4-chloro-6-methoxy-2-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-Chloro-6-methoxy-2-methylpyrimidine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: Controlled temperature, typically below 0°C to prevent over-nitration
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous monitoring to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂).
Oxidation: The methoxy group at the 6-position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 4-position.
Reduction: Formation of 4-chloro-6-methoxy-2-methyl-5-aminopyrimidine.
Oxidation: Formation of 4-chloro-6-hydroxy-2-methyl-5-nitropyrimidine.
Scientific Research Applications
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 4-position is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties . The nitro group at the 5-position also plays a crucial role in its reactivity, as it can be reduced to an amino group, further expanding its synthetic utility .
Comparison with Similar Compounds
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine: This compound has a methylthio group instead of a methyl group at the 2-position, which can influence its reactivity and applications.
2-Chloro-5-nitropyrimidine-4,6-diamine: This compound has amino groups at the 4 and 6 positions, making it more suitable for certain types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60331-15-9 | |
Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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